4-Ethoxy-2,3-dimethylbenzenethiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

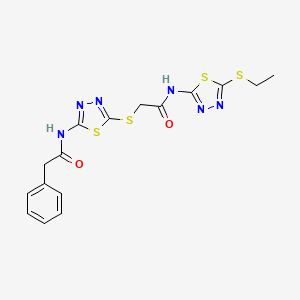

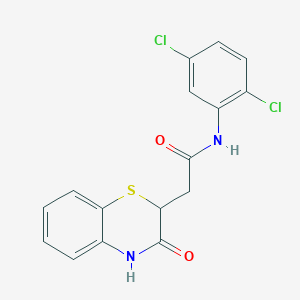

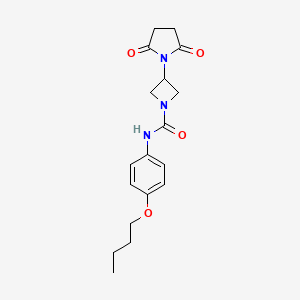

4-Ethoxy-2,3-dimethylbenzenethiol is a chemical compound with the molecular formula C10H14OS . It contains a total of 25 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, and 1 six-membered ring .

Molecular Structure Analysis

The molecular structure of this compound includes a six-membered aromatic ring with two methyl groups, an ethoxy group, and a thiol group .科学的研究の応用

Directed Lithiation of Arenethiols

Benzenethiol, toluene-4-thio1, and 3,5-dimethylbenzenethiol undergo a lithiation process, which is a critical step in synthesizing ortho-substituted arenethiol derivatives. This process involves double lithiation (on sulfur and on carbon) and the subsequent treatment with electrophiles. It provides a convenient pathway to access o-phenylene trithiocarbonates, which are significant in chemical synthesis (Smith, Lindsay, & Pritchard, 1989).

Dental Applications of 3,4-Methylenedioxybenzene Methoxyl Methacrylate

3,4-Methylenedioxybenzene methoxyl methacrylate (MDBMM) is synthesized to replace triethylene glycol dimethacrylate (TEGDMA) and tertiary amine, commonly used as a comonomer and coinitiator for dental resin, respectively. Studies show that MDBMM increases the rate of polymerization and leads to higher modulus around human body temperature, making it a potential coinitiator and comonomer for dental applications (Shi & Nie, 2007).

Synthesis of Ethoxylation Compounds

Ethoxy-4-nitrobenzene synthesis involves the reaction of 4-chloronitrobenzene with potassium ethoxide using phase-transfer catalysts and ultrasound irradiation conditions. This study highlights the use of phase-transfer catalysts and ultrasound in nucleophilic substitution reactions, which is crucial in organic synthesis (Wang & Rajendran, 2007).

Use of Computational QSAR Analysis in Toxicological Evaluation

A series of N(1)-benzylidene pyridine-2-carboxamidrazone anti-tuberculosis compounds were evaluated for their cytotoxicity, and the most toxic agent was found to be an ethoxy derivative. Computational QSAR (Quantitative Structure-Activity Relationship) analysis was employed to establish relationships between the structural features and the observed toxicity, aiding in the design of low toxicity high activity anti-tubercular carboxamidrazone agents (Coleman, Tims, & Rathbone, 2003).

特性

IUPAC Name |

4-ethoxy-2,3-dimethylbenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-4-11-9-5-6-10(12)8(3)7(9)2/h5-6,12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXJPDWIYOMOHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)S)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2644207.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2644210.png)

![1-[(5-Fluoropyridin-3-yl)methyl]imidazol-4-amine;dihydrochloride](/img/structure/B2644215.png)

![3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2644220.png)

![N-(4-fluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2644221.png)

![1-Cyclopropyl-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2644227.png)